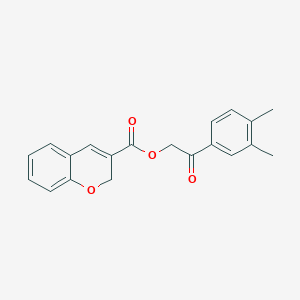
2-(3,4-Dimethylphenyl)-2-oxoethyl 2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethylphenyl)-2-oxoethyl 2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This particular compound is characterized by the presence of a chromene core fused with a 3,4-dimethylphenyl group and an oxoethyl ester moiety.
Preparation Methods
The synthesis of 2-(3,4-Dimethylphenyl)-2-oxoethyl 2H-chromene-3-carboxylate typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 7-hydroxy-2H-chromene-3-carboxaldehyde with 3,4-dimethylphenylacetic acid in the presence of a base such as piperidine . The reaction mixture is then refluxed in an appropriate solvent, such as ethanol, to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
2-(3,4-Dimethylphenyl)-2-oxoethyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to yield corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester moiety, to form various derivatives. Common reagents and conditions for these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures.
Scientific Research Applications
2-(3,4-Dimethylphenyl)-2-oxoethyl 2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenyl)-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
2-(3,4-Dimethylphenyl)-2-oxoethyl 2H-chromene-3-carboxylate can be compared with other chromene derivatives, such as:
- 7-Hydroxy-2H-chromene-3-carboxylate
- 2-Oxo-2H-chromene-6-carboxylic acid
- 7-Hydroxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide These compounds share a similar chromene core but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C20H18O4 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
[2-(3,4-dimethylphenyl)-2-oxoethyl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C20H18O4/c1-13-7-8-15(9-14(13)2)18(21)12-24-20(22)17-10-16-5-3-4-6-19(16)23-11-17/h3-10H,11-12H2,1-2H3 |
InChI Key |
RGXCMMBEDJXTKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC3=CC=CC=C3OC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


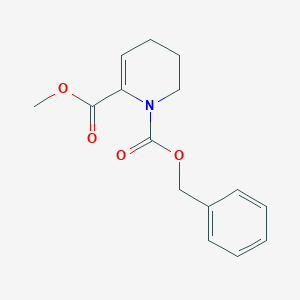
![3-(4-Chlorophenyl)-2-ethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12947824.png)
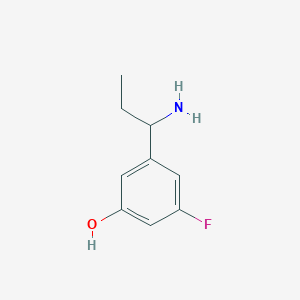
![[4-[12-hydroxy-12-oxo-10-(4-trimethylsilylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-1-yl]phenyl]-trimethylsilane](/img/structure/B12947829.png)
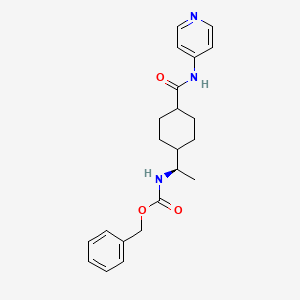
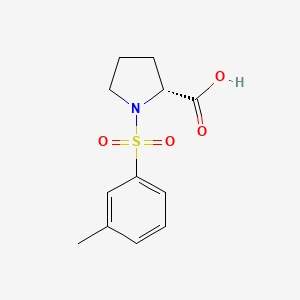
![Cyclopentanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-](/img/structure/B12947857.png)
![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid](/img/structure/B12947860.png)
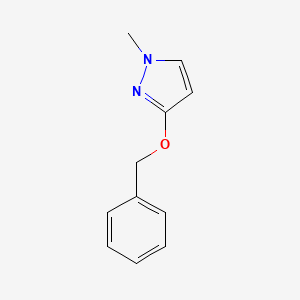
![2,2,8-Trimethyl-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine](/img/structure/B12947867.png)
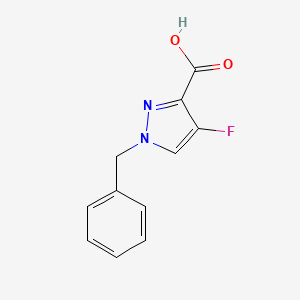
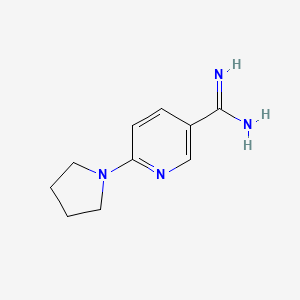
![Rel-tert-butyl ((1S,3S)-5-azaspiro[2.5]octan-1-yl)carbamate](/img/structure/B12947884.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-sulfonyl chloride](/img/structure/B12947895.png)
